

Preventing degradation of Turanose during long-term storage

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Compound of Interest

Compound Name: Turanose

Cat. No.: B8075302

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Technical Support Center: Turanose

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of **Turanose** during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is **Turanose** and why is its stability important?

A1: **Turanose** is a reducing disaccharide composed of glucose and fructose linked by an α -1,3-glycosidic bond.^[1] Its stability is crucial for its application as a sucrose substitute in food and pharmaceutical industries, as degradation can lead to changes in its physicochemical properties, loss of efficacy, and the formation of undesirable byproducts.^{[2][3]}

Q2: What are the primary degradation pathways for **Turanose**?

A2: The two main degradation pathways for **Turanose** are:

- Hydrolysis: The cleavage of the glycosidic bond, particularly in alkaline conditions, to yield glucose and fructose.^[4]
- Maillard Reaction: A non-enzymatic browning reaction between the reducing end of **Turanose** and amino acids, peptides, or proteins, which can occur upon heating.^{[2][5][6][7][8]}

Q3: What are the optimal storage conditions for solid **Turanose**?

A3: For optimal stability, solid **Turanose** should be stored at room temperature or below (ideally below 15°C) in a cool, dark, and dry place.[9] It is important to protect it from moisture, as **Turanose** can start to absorb water at a relative humidity exceeding 70%.[3]

Q4: How does pH affect the stability of **Turanose** in solution?

A4: **Turanose** is remarkably stable in acidic conditions, showing no significant hydrolysis even at a pH of 3.0 and elevated temperatures (up to 90°C).[2][3] However, it is susceptible to hydrolysis under neutral to alkaline conditions (pH 7.0 and above), with the rate of degradation increasing with both pH and temperature.[2][4] At pH 10.0 and 90°C, over 80% of **Turanose** can be hydrolyzed within an hour.[2]

Troubleshooting Guide

Issue 1: Browning and discoloration of solid **Turanose** or **Turanose**-containing formulations.

- Possible Cause: Maillard reaction due to exposure to high temperatures in the presence of amino acids or proteins.[2][5]
- Solution:
 - Store **Turanose** and its formulations in a cool environment.
 - If heating is necessary for your application, minimize the duration and temperature. The Maillard reaction typically proceeds rapidly at temperatures of 140-165°C (280-330°F).[5]
 - Control the pH of the formulation, as an alkaline environment can accelerate the Maillard reaction.[5]

Issue 2: Changes in the expected chemical properties (e.g., optical rotation, reducing power) of a **Turanose** solution over time.

- Possible Cause: Hydrolysis of **Turanose** into glucose and fructose, especially if the solution is at a neutral or alkaline pH.[4]
- Solution:

- For long-term storage of **Turanose** in solution, maintain an acidic pH (e.g., pH 3.0-5.5).[2]
- If the application requires a neutral or alkaline pH, prepare the solution fresh and use it promptly.
- Store solutions at low temperatures (e.g., 4°C) to slow down the rate of hydrolysis.[3]

Issue 3: Unexpected peaks appearing in HPLC analysis of a stored **Turanose** sample.

- Possible Cause: Formation of degradation products from either hydrolysis (glucose and fructose) or the Maillard reaction.
- Solution:
 - Analyze the sample for the presence of glucose and fructose using appropriate standards to confirm hydrolysis.
 - Characterize the unknown peaks using techniques like mass spectrometry (MS) to identify potential Maillard reaction products.
 - Review storage conditions (temperature, pH, exposure to light and air) and adjust them to minimize further degradation based on the identified pathway.

Data on Turanose Stability

Table 1: Effect of pH and Temperature on **Turanose** Hydrolysis in Solution

pH	Temperature (°C)	Incubation Time (h)	Hydrolysis (%)
3.0	90	4	~0
7.0	90	4	Not specified, but hydrolysis occurs
10.0	30	4	< 10
10.0	50	4	~20
10.0	70	4	~50
10.0	90	1	> 80
10.0	90	4	~88.5

Data synthesized from Han et al. (2021).[\[2\]](#)

Experimental Protocols

Protocol 1: Determination of **Turanose** Hydrolysis by Quantifying Glucose Release

This protocol is adapted from the methodology described by Han et al. (2021).[\[2\]](#)

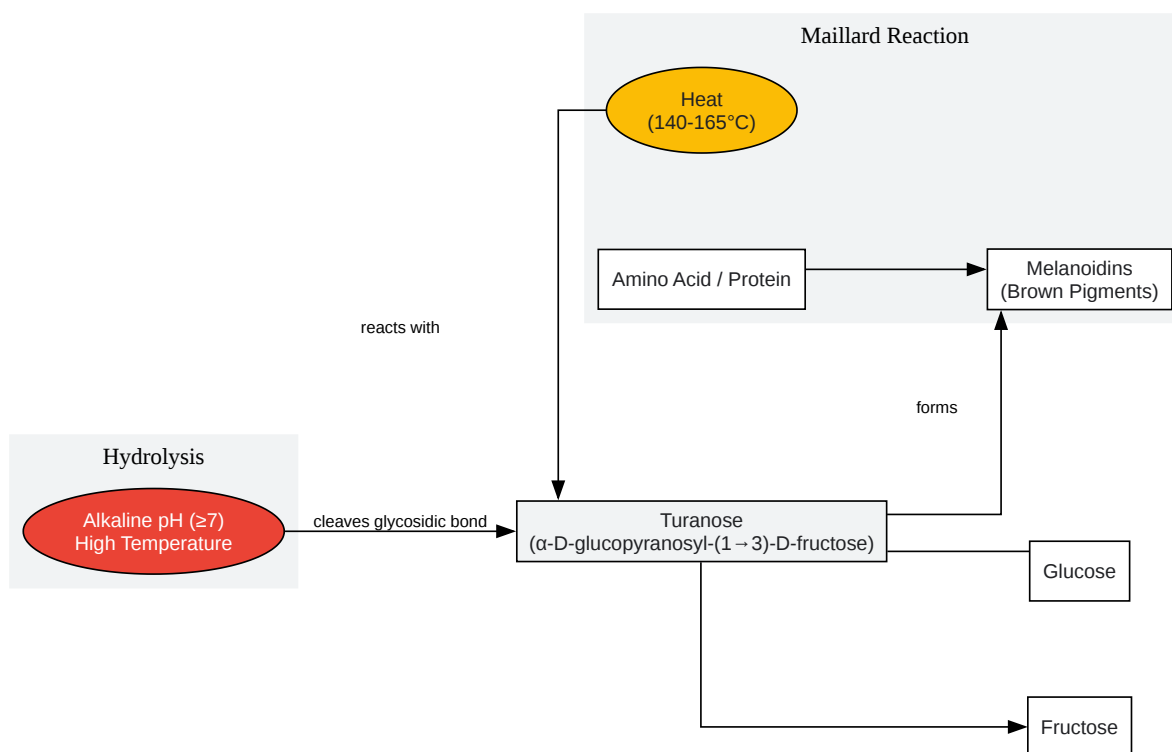
- **Preparation of **Turanose** Solutions:** Prepare a 10 mM solution of **Turanose** in buffers of varying pH (e.g., 50 mM sodium phosphate-citrate for pH 3.0, 50 mM Tris-HCl for pH 7.0, and 50 mM glycine-NaOH for pH 10.0).
- **Incubation:** Incubate the solutions at different temperatures (e.g., 30, 50, 70, and 90°C) for a set period (e.g., 4 hours).
- **Sampling:** At specified time points, withdraw aliquots from each solution.
- **Glucose Quantification:** Measure the amount of glucose released using a commercially available D-Glucose Assay Kit, following the manufacturer's instructions. The absorbance is typically measured at 510 nm.
- **Calculation of Hydrolysis:** Calculate the percentage of **Turanose** hydrolysis based on the amount of glucose released relative to the initial amount of **Turanose**.

Protocol 2: Assessment of Non-Enzymatic Browning (Maillard Reaction)

This protocol is based on the method described by Han et al. (2021).[\[2\]](#)

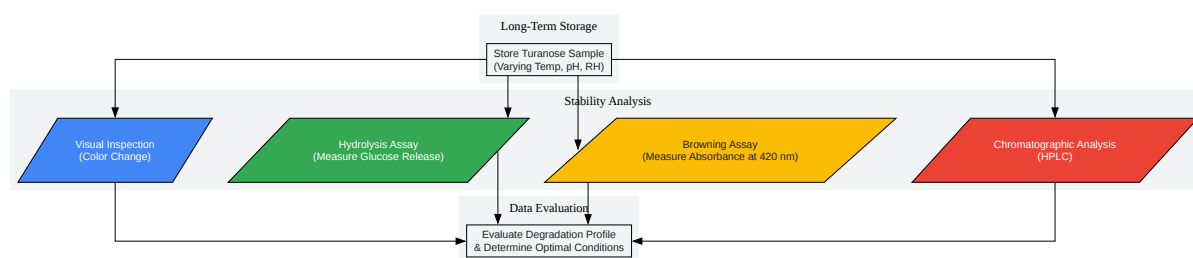
- **Preparation of Reaction Mixture:** In a reaction tube, mix 1 mL of a 20% (w/v) **Turanose** solution in sodium acetate buffer (pH 5.5) with 1 mL of a 2% glycine solution in the same buffer.
- **Incubation:** Heat the mixture at various temperatures (e.g., 25 to 120°C) for a fixed time (e.g., 1 hour).
- **Measurement of Browning:** After incubation, cool the samples to room temperature. Measure the absorbance of the solutions at 420 nm using a spectrophotometer. The absorbance intensity is indicative of the degree of brown color development.
- **Controls:** Prepare and test control solutions of other sugars (e.g., sucrose, a non-reducing sugar) and a blank (buffer only) for comparison.

Visualizations



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Caption: Primary degradation pathways of **Turanose**.



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Caption: Experimental workflow for **Turanose** stability testing.

Caption: Troubleshooting decision tree for **Turanose** degradation.

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